Cas no 1337598-54-5 (2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol)

2-アミノ-2-(6-メトキシ-1H-インドール-2-イル)プロパン-1-オールは、インドール骨格にアミノアルコール機能基を有する特異な構造化合物です。6位のメトキシ基による電子効果と立体配置の最適化により、生体分子との選択的相互作用が期待されます。特に神経伝達物質関連受容体や酵素に対するリガンドとしての応用可能性が注目されており、医薬品中間体や薬理活性化合物の開発において重要な合成ブロックとなります。高い立体選択性合成が可能な点が特徴で、光学活性体としての利用も検討されています。

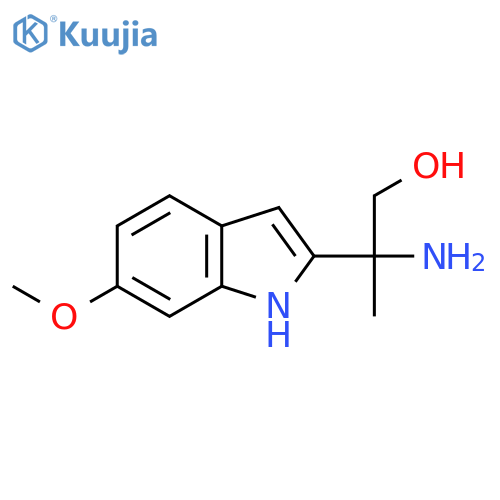

1337598-54-5 structure

商品名:2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol

- 1337598-54-5

- EN300-1773978

-

- インチ: 1S/C12H16N2O2/c1-12(13,7-15)11-5-8-3-4-9(16-2)6-10(8)14-11/h3-6,14-15H,7,13H2,1-2H3

- InChIKey: CTQGGDRHEOFUNL-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C1=CC2C=CC(=CC=2N1)OC)N

計算された属性

- せいみつぶんしりょう: 220.121177757g/mol

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1773978-1.0g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1773978-0.25g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1773978-1g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1773978-10g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1773978-0.05g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1773978-0.5g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1773978-5g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1773978-5.0g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1773978-10.0g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1773978-2.5g |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol |

1337598-54-5 | 2.5g |

$2548.0 | 2023-09-20 |

2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1337598-54-5 (2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量